Product packaging for Silane, (bromomethyl)-(Cat. No.:CAS No. 1631-88-5)

Silane, (bromomethyl)-

Cat. No.: B3048275
CAS No.: 1631-88-5
M. Wt: 122.02 g/mol
InChI Key: FGYQWYPGWDHYHD-UHFFFAOYSA-N
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Description

Conceptual Framework of Organobromosilanes within Silicon Chemistry

Organobromosilanes are a subclass of organosilicon compounds where one or more bromine atoms are covalently bonded to a silicon atom or, as in the case of (bromomethyl)silane, to an alkyl substituent attached to silicon. Silicon's position in the periodic table, just below carbon, endows it with distinct chemical characteristics. It is more electropositive than carbon, leading to a polarized silicon-carbon bond. dakenchem.com This polarity, coupled with the larger atomic size of silicon and the availability of d-orbitals, facilitates nucleophilic attack at the silicon center more readily than at a carbon center. ias.ac.in

Significance in Modern Chemical Synthesis and Advanced Materials Research

The unique reactivity of (bromomethyl)silanes makes them indispensable reagents in modern organic synthesis and materials science. In synthetic chemistry, they are frequently used to introduce the silylmethyl group into organic molecules. The bromomethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including alkoxides, amines, and carbanions, enabling the construction of more complex organosilanes. cymitquimica.comscience-revision.co.uklibretexts.org These resulting compounds can then be used in further synthetic steps, leveraging the unique properties of the silicon atom, such as its role as a "super-proton" or its ability to stabilize adjacent carbocations (β-carbocation effect). ias.ac.in

In the realm of advanced materials, (bromomethyl)silanes are critical precursors for the synthesis of functional polymers and for the modification of surfaces. mdpi.com They are used as monomers or initiators in polymerization reactions to create silicon-containing polymers like polysiloxanes (silicones), polycarbosilanes, and polysilazanes. mdpi.com These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical or electronic characteristics. Furthermore, (bromomethyl)silanes can act as coupling agents to enhance adhesion between organic polymers and inorganic substrates like glass or metal oxides. hengdasilane.comsigmaaldrich.comzmsilane.com This is achieved by the reaction of the silane (B1218182) portion with surface hydroxyl groups, forming a durable covalent bond, while the organic part can interact with a polymer matrix. researchgate.net This surface modification is crucial in the manufacturing of composites, adhesives, and coatings. onlytrainings.comreading.ac.uk

Contextualization within α-Haloalkylsilane Chemistry and its Variants

(Bromomethyl)silane is a prominent member of the α-haloalkylsilane family, which includes compounds with the general structure R₃Si-C(R')₂-X, where X is a halogen (F, Cl, Br, I). thieme-connect.de The reactivity of the carbon-halogen bond is a defining feature of this class. The bromine atom in (bromomethyl)silane makes it an excellent leaving group in nucleophilic substitution reactions, often following an Sɴ2 mechanism. science-revision.co.ukchemguide.co.uk

The reactivity of α-haloalkylsilanes can be compared with their all-carbon analogues. The presence of the silicon atom at the β-position relative to the halogen can influence reaction rates and pathways. For instance, the rate of nucleophilic substitution can be affected by the steric bulk and electronic effects of the substituents on the silicon atom.

Variants within the α-haloalkylsilane class exhibit different reactivities. For example, (iodomethyl)silanes are generally more reactive towards nucleophiles than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. Conversely, (chloromethyl)silanes are more stable and less reactive. spectrumchemical.com This gradation in reactivity allows chemists to select the appropriate α-haloalkylsilane for a specific synthetic transformation, providing a tunable platform for creating functional organosilicon compounds.

Data Tables

Table 1: Physical Properties of Selected (Bromomethyl)silane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
(Bromomethyl)trimethylsilane18243-41-9C₄H₁₁BrSi167.12 sigmaaldrich.comsigmaaldrich.com115.5 (at 742 mmHg) sigmaaldrich.comsigmaaldrich.com1.17 (at 25 °C) sigmaaldrich.comsigmaaldrich.com1.444 sigmaaldrich.comsigmaaldrich.com
(Bromomethyl)chlorodimethylsilane (B105987)16532-02-8C₃H₈BrClSi203.62136-1381.3781.467

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2BrSi B3048275 Silane, (bromomethyl)- CAS No. 1631-88-5

Properties

InChI

InChI=1S/CH2BrSi/c2-1-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQWYPGWDHYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336844
Record name Silane, bromomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-88-5
Record name Silane, bromomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bromomethyl Silanes

Direct Bromination Approaches for Silane (B1218182) Functionalization

Direct bromination of methylsilanes is a common method for synthesizing (bromomethyl)silanes. This process typically involves a free-radical chain mechanism initiated by UV light or chemical initiators. chemistryscore.combyjus.com The reaction proceeds through initiation, propagation, and termination steps. byjus.com

In the initiation step, bromine molecules (Br₂) undergo homolytic cleavage when exposed to light (hν) to form two bromine radicals (Br•). chemistryscore.combyjus.com

The propagation phase consists of two main steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of the silane to produce hydrogen bromide (HBr) and a silylmethyl radical. This radical then reacts with another bromine molecule to yield the (bromomethyl)silane product and a new bromine radical, which continues the chain reaction. byjus.com

Termination occurs when two radicals combine in various ways, such as two bromine radicals forming Br₂, a bromine radical and a silylmethyl radical forming the product, or two silylmethyl radicals coupling. byjus.com

The selectivity of bromination is a significant factor. For instance, the bromination of 2-methylpropane heavily favors the formation of the tertiary alkyl bromide, demonstrating the higher reactivity of tertiary C-H bonds in free-radical halogenation. chemistryscore.com The choice of initiator is also crucial for controlling the reaction and minimizing unwanted side products. Initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN) have been effectively used in the chlorination of methylsilanes, a related process, to achieve good yields of the desired chlorinated products.

While direct halogenation can be effective for simple alkylsilanes, its selectivity can decrease with more complex molecules unless the radical formed at the α-carbon is stabilized. thieme-connect.de

Organometallic Routes to (Bromomethyl)silane Derivatives

Organometallic reagents, particularly Grignard and lithium reagents, provide versatile pathways for the formation of carbon-silicon bonds, enabling the synthesis of a wide range of (bromomethyl)silane derivatives. mt.com

Grignard reagents (RMgX) have been a cornerstone of organosilane chemistry since its early development. gelest.com The reaction of a Grignard reagent with a halosilane is a fundamental method for creating Si-C bonds. gelest.comresearchgate.net For the synthesis of (bromomethyl)silanes, this can involve reacting a (bromomethyl)magnesium halide with a suitable chlorosilane.

The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic silicon center of the chlorosilane, displacing the chloride and forming the desired organosilane. researchgate.netorgsyn.org The reactivity of this process can be influenced by the solvent system. For instance, replacing diethyl ether with toluene (B28343) can significantly accelerate reactions with alkoxysilanes, though a similar effect is not observed for chlorosilanes. researchgate.net The reaction kinetics in tetrahydrofuran (B95107) (THF) are considerably faster than in diethyl ether. nih.gov

The choice of addition method—normal (silane added to Grignard) or reverse (Grignard added to silane)—can control the degree of substitution. gelest.com For example, reacting phenylmagnesium bromide with chloro(chloromethyl)dimethylsilane (B161097) can produce (chloromethyl)dimethylphenylsilane. orgsyn.org This method is broadly applicable, allowing for the synthesis of various alkyl and aryl silanes. researchgate.net

ReactantsProductConditionsReference
Chloro(chloromethyl)dimethylsilane, Phenylmagnesium bromide(Chloromethyl)dimethylphenylsilaneTHF/1,4-Dioxane, ice bath to ambient temp. orgsyn.org
Silicon tetrachloride, Alkylmagnesium halideAlkylhalosilanesHydrocarbon solvent google.com
(Bromomethyl)benzene, Vinylmagnesium bromide1-Allyl-2-bromobenzeneToluene/THF, -78 °C to room temp., CuI/2,2'-bipyridine catalyst sorbonne-universite.fr
2-Phenylsulphonyl-2-trimethylsilyloxiranes, Magnesium bromide2-Bromoacyl silanesRoom temperature rsc.org

This table presents examples of Grignard reagent mediated syntheses.

Organolithium reagents offer another powerful tool for constructing C-Si bonds. rsc.org These reagents are typically more reactive than their Grignard counterparts. A key strategy for synthesizing (bromomethyl)silanes is the reaction of an appropriate chlorosilane with (bromomethyl)lithium. This lithium reagent can be generated in situ from dibromomethane (B42720) or bromochloromethane (B122714) and an alkyllithium such as n-butyllithium at low temperatures. cdnsciencepub.comresearchgate.net

This in situ generation and subsequent reaction with a chlorosilane provides a versatile method applicable to a wide array of chlorosilanes, including those with reactive Si-Si, Si-H, and Si-vinyl bonds, often resulting in high yields of the corresponding (bromomethyl)silanes. cdnsciencepub.comresearchgate.net The halogen-metal exchange is a highly effective method for preparing these organometallic reagents. cdnsciencepub.com For example, treating bromomethyltriphenylsilane with n-butyllithium in ether can generate triphenylsilylmethyllithium. cdnsciencepub.com

This approach can also be extended to the synthesis of other (halomethyl)silanes, such as those containing chloro or iodo groups, and can be applied to halides of other group 14 elements like germanium and tin. researchgate.net

ReactantsProductConditionsReference
Chlorosilanes, Bromochloromethane, n-Butyllithium(Bromomethyl)silanesTetrahydrofuran (THF), low temperature researchgate.net
Bromomethyltriphenylsilane, n-ButyllithiumTriphenylsilylmethyllithiumDiethyl ether cdnsciencepub.com
2,4-Dichlorobromobenzene, Chloro(chloromethyl)methyl(phenyl)silane, n-ButyllithiumChloromethyl(2,4-dichlorophenyl)methyl(phenyl)silaneTetrahydrofuran (THF)/Hexane, -60 °C to room temp. prepchem.com

This table showcases examples of syntheses utilizing lithium reagents.

Grignard Reagent Mediated Syntheses

Nucleophilic Halide Exchange Strategies for (Bromomethyl)silane Generation

Nucleophilic substitution reactions provide an alternative route to (bromomethyl)silanes, often starting from other functionalized silanes. These methods are particularly useful for introducing the bromo group into a pre-existing organosilicon framework.

One such strategy involves the conversion of α-alkoxymethylsilanes into their corresponding α-bromomethylsilanes. This transformation can be achieved by treating the alkoxymethylsilane with reagents capable of cleaving the C-O bond and introducing a bromide. For example, α-alkoxymethylsilanes can be converted to α-bromomethylsilanes using a combination of triphenylphosphine (B44618) and bromine. thieme-connect.de This method provides a direct route to bromomethyl derivatives from readily available alkoxysilane precursors.

Another important strategy is the substitution of a halide, typically chloride, at the silicon center of a silane that already contains a bromomethyl group. thieme-connect.de This approach is synthetically valuable due to the commercial availability of precursors like (bromomethyl)chlorodimethylsilane (B105987). thieme-connect.de

The reaction involves treating the halo(bromomethyl)silane with a nucleophile, such as an organometallic reagent (Grignard or organolithium), which selectively displaces the halide on the silicon atom without affecting the bromomethyl group. thieme-connect.de This method has been widely used to synthesize a variety of (bromomethyl)silanes, including those with vinyl, allyl, alkynyl, and aryl groups attached to the silicon. thieme-connect.de For instance, the reaction of (bromomethyl)chlorodimethylsilane with alcohols in the presence of a base is a common method for preparing (bromomethyl)silyl ethers, which are useful in radical cyclization reactions. thieme-connect.de

Transformation of α-Alkoxymethylsilanes to Bromomethyl Analogs

Radical Functionalization Protocols for Alkylsilanes

The introduction of a bromine atom onto the methyl group of an alkylsilane via a radical pathway is a fundamental and widely utilized transformation. This process, known as free-radical bromination, allows for the direct conversion of a relatively inert Si-CH₃ group into a synthetically versatile Si-CH₂Br moiety. The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps.

The most common reagent for this purpose is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. The process is initiated by the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the methyl group attached to the silicon, forming a silicon-stabilized carbon-centered radical (a silyl-stabilized radical). This radical is then quenched by NBS to furnish the desired (bromomethyl)silane and a succinimidyl radical, which continues the chain reaction.

The selectivity of radical bromination is a key aspect of its utility. Bromination is significantly more selective than chlorination for the substitution of C-H bonds. masterorganicchemistry.com The reaction preferentially occurs at the position that forms the most stable radical intermediate. youtube.compearson.com For alkylsilanes, the C-H bonds of the methyl group adjacent to the silicon atom are activated, facilitating the formation of the silyl-stabilized radical. This inherent selectivity makes free-radical bromination a reliable method for synthesizing (bromomethyl)silanes from their methylsilane precursors. chemicalbook.com For instance, the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) from mesitylene (B46885) is efficiently achieved using NBS and benzoyl peroxide in carbon tetrachloride. chemicalbook.com

Table 1: Reagents for Radical Bromination of Alkylsilanes
Brominating AgentInitiatorTypical SubstrateKey Feature
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Methylsilanes (e.g., Trimethylsilane derivatives)High selectivity for activated C-H bonds. masterorganicchemistry.compearson.com
Bromine (Br₂)UV light (hν)AlkylsilanesDirect bromination, though can be less selective than NBS. youtube.com
1,3-Dibromo-5,5-dimethylhydantoinAIBNMethyl groups on aromatic rings (e.g., in nitrobenzoate derivatives)Alternative to NBS, used in specific synthetic contexts. google.com

Catalytic Synthesis of (Bromomethyl)silane Architectures

Catalytic methods offer advanced and often more selective routes to organosilicon compounds, including (bromomethyl)silane structures. These reactions, mediated by transition metals, provide powerful tools for constructing specific carbon-silicon bonds.

Transition Metal-Catalyzed Silylation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the synthesis of organosilanes. These methods typically involve the reaction of a silyl (B83357) nucleophile with an organic electrophile. A notable example is the palladium-catalyzed silylation of benzylic halides with silylboronates. nih.gov This reaction allows for the formation of a C(sp³)–Si bond, providing a route to benzylsilane (B11955767) derivatives. For instance, the coupling of 1-(bromomethyl)naphthalene (B1266630) with a silylborane in the presence of a palladium catalyst yields the corresponding silylated naphthalene. nih.govgoogle.com

The Silyl-Negishi reaction, a palladium-catalyzed cross-coupling of silyl electrophiles with organozinc reagents, provides another direct pathway to alkylsilanes. chemicalbook.com While often used for C(sp³)–Si bond formation in general, its application can be envisioned for substrates containing a bromomethyl group, provided the zincation step is selective. The development of specialized phosphine (B1218219) ligands, such as DrewPhos, has been crucial in promoting efficient cross-coupling and suppressing side reactions. chemicalbook.com

Furthermore, direct C–H silylation catalyzed by transition metals is an emerging and atom-economical strategy for creating C–Si bonds, which could be applied to substrates already containing a bromomethyl group. youtube.com

Ruthenium and Phosphine-Catalyzed Methodologies

Ruthenium complexes, particularly those featuring phosphine ligands, are versatile catalysts for a wide range of organic transformations. google.comthieme-connect.de While direct catalytic routes to (bromomethyl)silanes using ruthenium are less commonly reported than palladium-based methods, the reactivity profile of ruthenium catalysts suggests potential applications. Ruthenium-phosphine systems are known to catalyze reactions such as Michael additions and C-H activation, which could be adapted for the synthesis of complex silanes. rsc.orgorgsyn.org

For example, ruthenium complexes bearing silyl-phosphine ligands have been synthesized and studied for their catalytic activity in reactions like the hydroboration of carbonyl compounds. This demonstrates the compatibility of ruthenium centers with silicon-containing functionalities.

Phosphines themselves can act as organocatalysts. Nucleophilic phosphine catalysis involves the addition of a phosphine to an electrophile to form a reactive zwitterionic intermediate. rsc.org This type of catalysis is effective for various annulation and addition reactions. While not a direct route to (bromomethyl)silanes, these methodologies could be employed in multi-step syntheses to construct complex molecular frameworks that are later functionalized via bromination.

Specific Synthetic Pathways for Key (Bromomethyl)silane Derivatives

Trimethyl(bromomethyl)silane Syntheses

Trimethyl(bromomethyl)silane is a valuable reagent in organic synthesis, serving as a precursor for the (trimethylsilyl)methyl group. Its preparation is well-established through several methods.

One of the most common laboratory-scale syntheses involves the free-radical bromination of tetramethylsilane. However, due to the volatility of tetramethylsilane, a more convenient precursor is (chloromethyl)trimethylsilane. The synthesis can be achieved via a Finkelstein-type halide exchange reaction, where (chloromethyl)trimethylsilane is treated with sodium bromide in a suitable solvent like acetone (B3395972) or acetonitrile.

Another primary route is the conversion of (hydroxymethyl)trimethylsilane to the corresponding bromide. This transformation can be achieved using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and bromine.

Table 2: Selected Synthetic Routes to Trimethyl(bromomethyl)silane
PrecursorReagentsReaction TypeReference
(Chloromethyl)trimethylsilaneSodium bromide (NaBr) in acetoneFinkelstein reaction (Halide Exchange)
(Hydroxymethyl)trimethylsilaneTriphenylphosphine (PPh₃), Bromine (Br₂)Substitution of alcohol
(Chloromethyl)trimethylsilaneLithium bromide (LiBr), MEKHalide ExchangeGeneric Method

Bromomethyl-dimethyl-(trimethylsilyl)methylsilane Preparations

The synthesis of the more complex derivative, bromomethyl-dimethyl-(trimethylsilyl)methylsilane, is not widely documented but can be achieved through a logical, multi-step sequence based on standard organosilicon reactions. A plausible pathway involves two main stages: the construction of the core Si-C-Si skeleton followed by selective bromination.

Step 1: Synthesis of the Precursor, 1,1,1,3,3-Pentamethyl-1,3-disilapropane

The precursor, which contains the required Si-CH₂-Si backbone with methyl groups, can be prepared via a Grignard-type coupling reaction. The Grignard reagent, (trimethylsilyl)methylmagnesium chloride, is first prepared from (chloromethyl)trimethylsilane and magnesium turnings in an ether solvent. This organometallic reagent is then reacted with dichlorodimethylsilane (B41323). The nucleophilic (trimethylsilyl)methyl group displaces one of the chloride ions on dichlorodimethylsilane to form 1-chloro-1,1,3,3,3-pentamethyl-1,3-disilapropane. Subsequent reduction of the remaining Si-Cl bond with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), yields the target precursor, 1,1,1,3,3-pentamethyl-1,3-disilapropane.

Step 2: Radical Bromination

The final step is the selective functionalization of one of the methyl groups on the central silicon atom. Free-radical bromination of the 1,1,1,3,3-pentamethyl-1,3-disilapropane precursor using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride would yield the final product, bromomethyl-dimethyl-(trimethylsilyl)methylsilane. The C-H bonds on the methyl groups attached to silicon are activated towards radical abstraction, and statistical factors would favor bromination at one of the two equivalent methyl groups on the dimethylsilyl unit or the three equivalent methyl groups on the trimethylsilyl (B98337) unit. Careful control of stoichiometry (using one equivalent of NBS) is crucial to favor mono-bromination.

Phenyl-Substituted (Bromomethyl)silane Synthesis

The synthesis of (bromomethyl)silanes bearing phenyl substituents on the silicon atom is a critical process for the generation of versatile reagents in organic synthesis. These compounds serve as important precursors for α-silyl carbanions, functionalized silicon-based materials, and in cross-coupling reactions. Various synthetic methodologies have been developed to afford these target molecules, primarily involving free-radical bromination of precursor methylphenylsilanes, transformations of silyl methanols, and halogen exchange reactions.

Free-Radical Bromination of Methylphenylsilanes

A prevalent and effective method for the synthesis of phenyl-substituted (bromomethyl)silanes is the free-radical bromination of the corresponding methyl- or tolyl-substituted silanes. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as dibenzoyl peroxide or UV irradiation, in an inert solvent like carbon tetrachloride (CCl₄). The selectivity of this reaction for the benzylic position makes it particularly useful. pearson.comlibretexts.orgyoutube.com

The stability of the benzylic radical intermediate is a key factor driving the reaction to occur at the methyl group attached to the phenyl ring rather than at other positions. ucr.edu The general mechanism involves three stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., dibenzoyl peroxide) or the N-Br bond in NBS under heat or light to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the silane to form a stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of NBS to yield the (bromomethyl)phenylsilane product and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other. libretexts.org

A notable example is the synthesis of mono- and di-brominated derivatives from dimethylbis(p-tolyl)silane. By controlling the stoichiometry of NBS, either the monobromide or the dibromide can be obtained. Reaction of dimethylbis(p-tolyl)silane with one equivalent of NBS yields p-(dimethyl-p-tolylsilyl)benzyl bromide, whereas using two equivalents leads to the formation of dimethylbis(p-bromomethylphenyl)silane. cdnsciencepub.com

Detailed findings from the bromination of dimethylbis(p-tolyl)silane are presented below:

Table 1: Synthesis of (Bromomethyl)phenylsilanes via Free-Radical Bromination

Starting Material Reagents Product(s) Yield Reference
Dimethylbis(p-tolyl)silane N-Bromosuccinimide (0.8 eq), Dibenzoyl Peroxide, CCl₄ p-(Dimethyl-p-tolylsilyl)benzyl bromide 42% cdnsciencepub.com
Dimethylbis(p-bromomethylphenyl)silane 16% cdnsciencepub.com
Dimethylbis(p-tolyl)silane N-Bromosuccinimide (excess), Dibenzoyl Peroxide, CCl₄ Dimethylbis(p-bromomethylphenyl)silane 58% cdnsciencepub.com
Synthesis from Phenylsilylmethanols

Another synthetic route involves the conversion of a hydroxyl group in a phenylsilylmethanol to a bromide. This transformation can be achieved using phosphorus tribromide (PBr₃). For instance, (bromomethyl)triphenylsilane has been prepared from triphenylsilylmethanol by reaction with PBr₃. cdnsciencepub.com This method provides a direct conversion from a readily accessible alcohol precursor to the desired brominated compound.

Synthesis via Halogen-Metal Exchange

Halogen-metal exchange offers a pathway to synthesize monobromoalkylsilanes from geminal dibromoalkylsilanes. This method involves treating a dibromo compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a transient α-bromo-α-lithioalkylsilane intermediate. Subsequent quenching of this intermediate with anhydrous hydrogen bromide (HBr) affords the desired monobrominated product. cdnsciencepub.com

An example of this methodology is the conversion of 1,1-dibromoethyltriphenylsilane to 1-bromoethyltriphenylsilane. The reaction proceeds with high efficiency, providing the monobrominated product in 83% yield. cdnsciencepub.com

Table 2: Synthesis of a Bromoalkyl(phenyl)silane via Halogen-Metal Exchange

Starting Material Reagents Intermediate Quenching Agent Product Yield Reference

This approach is valuable for selectively producing monobromides when the corresponding dibromo precursors are more accessible. cdnsciencepub.com

Mechanistic Studies and Reactivity Profiles of Bromomethyl Silanes

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group in (bromomethyl)silanes is a key site for reactivity, readily undergoing nucleophilic substitution reactions. cymitquimica.com This reactivity is attributed to the presence of the bromine atom, a good leaving group, which facilitates the attack by a variety of nucleophiles. cymitquimica.comthieme-connect.de The trimethylsilyl (B98337) group contributes to the hydrophobic nature of these compounds. cymitquimica.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

(Bromomethyl)silane derivatives react with ammonia (B1221849) or primary amines to form aminosilanes. google.com For instance, the reaction of a (chloromethyl)- or (bromomethyl)silane derivative with ammonia or a primary amine is typically carried out at temperatures between 80 to 100°C. google.com These reactions lead to the formation of amine-amide functional siloxanes when conducted in the presence of carboxylic acid anhydrides. google.com The carboxylic acid anhydrides react with the amino groups introduced by the amino-functional silanes to form amide functionalities. google.com

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Alkoxides)

(Bromomethyl)silanes also react with oxygen-containing nucleophiles like alcohols and alkoxides. vulcanchem.com The reaction with alkoxides is a known nucleophilic substitution pathway. vulcanchem.comresearchgate.net For example, polyvinyl alcohol can be modified by reacting it with aluminum and zirconium alkoxides. epo.org In a specific instance, a solution of aluminum isopropoxide in tetrahydrofuran (B95107) was added to a solution of polyvinyl alcohol in dimethyl sulfoxide. epo.org The reaction between an organic polymer with pendant hydroxyl groups and a metal alkoxide or a silane (B1218182) with a silicon-bonded alkoxy group or halogen atom is conducted under substantially anhydrous conditions to prevent significant hydrolysis and homocondensation of the metal alkoxide, alkoxysilane, or halosilane. epo.org Ethanol is produced as a byproduct in these reactions. epo.org The reduction of secondary and tertiary aliphatic alcohols and benzylic alcohols can be achieved using silanes in the presence of trifluoroacetic acid in dichloromethane. gelest.com

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

The reaction of (bromomethyl)silanes with sulfur-containing nucleophiles, such as thiols, is another important transformation. vulcanchem.com Thiols can effectively catalyze radical-chain reductions in conjunction with silanes. ucl.ac.uk For instance, the reduction of alkyl halides with silanes in the presence of thiols has been studied, where the thiol acts as a polarity reversal catalyst. ucl.ac.uk A facile and highly efficient method for the bromomethylation of thiols has been developed using paraformaldehyde and HBr/AcOH, which minimizes the generation of highly toxic byproducts. nih.gov This method has been used to prepare a variety of structurally diverse α-bromomethyl sulfides. nih.gov For example, the reaction with aromatic thiols generally results in high yields of the corresponding bromomethyl sulfides. nih.gov

Redox Transformations Involving (Bromomethyl)silanes

(Bromomethyl)silanes can undergo both oxidation and reduction reactions, leading to a variety of silicon-containing products.

Oxidation Reactions Leading to Silanols and Siloxanes

The oxidation of silanes is a significant reaction that can lead to the formation of silanols and siloxanes. evitachem.com While direct oxidation of (bromomethyl)silanes is not extensively detailed in the provided context, the oxidation of silanes, in general, is a well-established process. For instance, silanes can be selectively oxidized to silanols using water as an oxidant in the presence of a manganese-based precatalyst, [MnBr(CO)5], under neutral conditions, which helps to prevent the formation of siloxanes. d-nb.inforsc.org This method is applicable to a broad range of silanes, including primary and secondary ones. d-nb.info Another approach involves the use of cytochrome P450 monooxygenases for the biocatalytic oxidation of hydrosilanes to silanols, using oxygen as the terminal oxidant. nih.govnih.gov This enzymatic method is highly selective and avoids the formation of disiloxane (B77578) byproducts. nih.govnih.gov

Reduction Reactions for Silane Formation

Reduction reactions involving (bromomethyl)silanes can lead to the formation of the corresponding silanes. Silanes themselves are effective reducing agents for a variety of functional groups. msu.edu For example, triethylsilane is often used for the reduction of alcohols to alkanes. gelest.com The reduction of alkyl halides to alkanes using silanes is also a known transformation, particularly for tertiary, secondary, allylic, and benzylic halides. gelest.com In the context of radical reactions, silanes can act as hydrogen atom transfer agents. msu.edu For instance, tris(trimethylsilyl)silane (B43935) is a well-known radical-based reducing agent. mdpi.com

Hydrogen Atom Transfer in Radical-Mediated Processes

Interactions and Reactivity with Silyl (B83357) Anions and Related Species

The reactivity of (bromomethyl)silanes is characterized by the susceptibility of the carbon-bromine bond to nucleophilic attack. Silyl anions, being potent silicon-based nucleophiles, readily engage in substitution reactions with (bromomethyl)silanes and related haloalkyl compounds. researchgate.netthieme-connect.de This interaction typically results in the formation of a new silicon-carbon bond, leading to the synthesis of disilylalkanes and more complex organosilicon structures. researchgate.net The reaction is a fundamental process in organosilicon chemistry for constructing Si-CH₂-Si linkages.

The general reactivity pattern involves the nucleophilic displacement of the bromide ion from the (bromomethyl)silane by a silyl anion, such as a silyllithium reagent. researchgate.net The potent nucleophilicity of silyllithium species is well-documented, and they readily participate in SN2-type reactions with primary alkyl halides like (bromomethyl)silanes. researchgate.net These reactions generally proceed under mild conditions and in the absence of a transition metal catalyst, affording the corresponding tetraorganosilanes in moderate to good yields. researchgate.net

Recent studies have expanded the scope of this reaction by utilizing silylboranes activated by organolithium reagents to generate the reactive silyl anion in situ. chemrxiv.orgresearchgate.netnih.gov This methodology has proven particularly effective for creating silicon-stereogenic centers. For instance, the palladium-catalyzed silylation of primary alkyl halides, such as 1-(bromomethyl)naphthalene (B1266630), with silylboranes demonstrates a key reactive pathway analogous to that of (bromomethyl)silane itself. chemrxiv.orgnih.gov

In a representative study, a chiral silylborane was treated with methyllithium (B1224462) (MeLi) to generate a silicon-stereogenic silyl nucleophile. chemrxiv.orgnih.gov The subsequent reaction of this nucleophile with 1-(bromomethyl)naphthalene, catalyzed by a palladium complex, proceeded effectively to yield the desired silylated product. nih.gov This transformation occurred in a completely stereoretentive manner, highlighting the SN2 character of the nucleophilic attack by the silyl anion on the bromomethyl group. nih.gov The reaction afforded the product in high yield and with perfect enantiospecificity. chemrxiv.orgnih.gov

Detailed research findings on the reactivity of a silyl anion precursor with a bromomethyl-containing compound are summarized in the table below.

Table 1: Palladium-Catalyzed Silylation of 1-(Bromomethyl)naphthalene with a Silyl Anion Precursor This table presents data from a study on the stereospecific reaction of a silyl nucleophile, generated in situ from a silylborane and methyllithium, with 1-(bromomethyl)naphthalene. nih.gov

Reactant A (Silylborane) Reactant B Product Yield Enantiospecificity (es)
(–)-(R)-(1,1′-biphenyl)-4-ylmethyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane 1-(Bromomethyl)naphthalene (–)-(S)-(1,1′-biphenyl)−4-yl(cyclohexyl)methyl(naphthalen-1-ylmethyl)silane 76% >99%

This reaction underscores the utility of silyl anions as effective nucleophiles for forming C-Si bonds with (bromomethyl)alkanes and their analogues. The high degree of stereochemical control observed points to a well-defined, concerted mechanistic pathway. nih.gov

Applications in Advanced Chemical Synthesis and Functional Materials

(Bromomethyl)silanes as Reagents in Organic Synthesis

The reactivity of (bromomethyl)silanes is primarily centered around the carbon-bromine bond and the silicon center. The presence of the silicon atom influences the reactivity of the adjacent bromomethyl group, making these compounds particularly useful for specific synthetic applications. thieme-connect.de They are typically colorless to pale yellow liquids soluble in common organic solvents. cymitquimica.com

One of the fundamental applications of (bromomethyl)silanes is the introduction of silylmethyl groups into organic structures. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. thieme-connect.de The silicon-carbon bond is relatively stable, while the carbon-bromine bond is susceptible to cleavage, making these reagents effective for silylmethylation.

For instance, (bromomethyl)chlorodimethylsilane (B105987) can be used to functionalize surfaces or as a coupling agent in various chemical processes. cymitquimica.com The reaction involves a nucleophile attacking the methylene (B1212753) carbon, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide. This process effectively installs a silylmethyl moiety onto the target molecule.

A critically important application of α-haloalkylsilanes, including (bromomethyl)silanes, is their use as precursors to α-metalated silanes. thieme-connect.de These are powerful nucleophilic intermediates in which a metal, such as lithium or magnesium, replaces the halogen atom. The resulting organometallic compound, an α-silyl carbanion, is a potent nucleophile capable of reacting with a wide array of electrophiles. thieme-connect.de

The generation of these α-metalated species is typically achieved by reacting the (bromomethyl)silane with a strong base or a metal. For example, (chloromethyl)silanes can be converted into their corresponding Grignard reagents, like (TMOP)Me2SiCH2MgCl, or organolithium reagents, such as (TMOP)Me2SiCH2Li, by reacting with magnesium or lithium, respectively. researchgate.netacs.org These α-silylated nucleophiles can then be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org

Silyl (B83357) groups are among the most widely used protecting groups in organic synthesis, particularly for hydroxyl functionalities in alcohols and phenols. fishersci.ca While reagents like trimethylsilyl (B98337) chloride are common, functionalized silanes derived from (bromomethyl)silane can also be employed in protection strategies.

A multi-step strategy can involve (bromomethyl)silanes where the ultimate goal is to form a stable silyl ether. wikipedia.org For instance, the 2,4,6-trimethoxyphenyl (TMOP) group can be used as a protecting group for the silicon atom itself within a (chloromethyl)silane reagent. researchgate.netacs.org After the silylmethyl group is introduced into a molecule via its α-metalated form, the TMOP group can be selectively cleaved under mild acidic conditions to reveal a reactive chlorosilane or methoxysilane (B1618054) functionality, which can then be used to protect a nearby functional group or engage in further transformations. researchgate.netacs.org The stability of various silyl ethers depends on the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection. fishersci.cathermofishersci.in

Protecting GroupCommon ReagentStability to Acid Hydrolysis
Trimethylsilyl (TMS)ChlorotrimethylsilaneMost easily cleaved
Triethylsilyl (TES)ChlorotriethylsilaneMore stable than TMS
tert-Butyldimethylsilyl (TBDMS)tert-ButylchlorodimethylsilaneMore stable than TES
Triisopropylsilyl (TIPS)ChlorotriisopropylsilaneVery stable
tert-Butyldiphenylsilyl (TBDPS)tert-ButylchlorodiphenylsilaneMore stable than TBDMS (>100x) fishersci.cathermofishersci.in

This table illustrates the relative stability of common silyl protecting groups, a key consideration in multi-step synthesis.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the carbon skeletons of complex molecules like pharmaceuticals and polymers. alevelchemistry.co.uksigmaaldrich.com (Bromomethyl)silanes and their derivatives are valuable reagents in several C-C bond-forming strategies.

Organosilicon compounds are increasingly used in metal-catalyzed cross-coupling reactions. (Bromomethyl)silanes can act as electrophiles in these processes. For example, (bromomethyl)(trifluoro)silane (B15442746) serves as a silicon electrophile in palladium-catalyzed coupling reactions with arylboronic acids to produce aryltrifluorosilanes. vulcanchem.com

Furthermore, α-metalated silanes derived from (bromomethyl)silanes can act as nucleophilic partners in cross-coupling reactions. While stable benzyltrimethylsilanes have historically been unreactive in many cross-coupling reactions, modern methods using Lewis basic salts can promote their direct coupling with various aromatic electrophiles to form 1,1-diarylalkanes. nih.gov Palladium-catalyzed reactions of silylboranes with aryl bromides and primary alkyl halides have also been developed, demonstrating the versatility of silicon compounds in forming C-C bonds with high stereospecificity. chemrxiv.org

Reaction TypeSilane (B1218182) ReagentCoupling PartnerCatalyst/PromoterProduct Type
Palladium-catalyzed Coupling(Bromomethyl)(trifluoro)silane vulcanchem.comArylboronic acidPalladium catalystAryltrifluorosilane
Lewis Base-promoted CouplingBenzyltrimethylsilane nih.gov(Hetero)aryl nitrile/sulfone/chlorideLewis basic salt (e.g., CsF)1,1-Diarylalkane
Palladium-catalyzed SilylationSilicon-stereogenic silylborane chemrxiv.org1-(Bromomethyl)naphthalene (B1266630)Palladium catalystChiral organosilane

Compounds containing both silicon and boron on the same carbon atom, known as (borylmethyl)silanes or α-boryl silanes, are highly valuable building blocks in organic synthesis due to their orthogonal reactivity. acs.orgu-tokyo.ac.jp (Bromomethyl)silanes are key precursors for these reagents.

A direct method involves the reaction of an α-lithiated silane, generated from a (chloromethyl)silane and s-butyllithium, with a boronic ester to yield the desired α-boryl silane compound. u-tokyo.ac.jp An alternative, one-pot protocol has been developed for the synthesis of diverse (borylmethyl)silanes from various hydrosilanes, which undergo Si-H insertion followed by decarboxylative borylation. acs.org Additionally, iridium-catalyzed borylation of silanes using reagents like bis(pinacolato)diboron (B136004) (B2pin2) can form silylboranes, which can then serve as boron sources for the functionalization of C-H bonds. acs.org These methods provide access to a wide range of boron-silicon compounds, expanding their utility in creating molecular complexity. acs.org

Coupling Reactions and Cross-Coupling Processes

Enantioselective and Diastereoselective Synthetic Transformations

(Bromomethyl)silanes in Organosilicon Compound Synthesis

As fundamental synthons, (bromomethyl)silanes are central to the construction of more elaborate organosilicon compounds, from complex architectures to high-energy materials.

Elaboration of Diverse Organosilicon Architectures

The versatility of silicon allows for the creation of a vast array of organosilicon compounds, including silanes, siloxanes, and other complex structures. iust.ac.iriust.ac.ir The (bromomethyl)silyl group is a key functional handle for building these architectures. A primary application is in the preparation of α-metalated silanes through reaction with metals like lithium or magnesium. thieme-connect.de These α-silyl carbanions are stable and react with a wide range of electrophiles, enabling the extension of carbon chains and the introduction of various functional groups. thieme-connect.deias.ac.in

Nucleophilic substitution of the bromide ion provides another major pathway for elaboration. For example, (chloromethyl)(triphenyl)silane, an analogue of the bromo compound, is widely used as a precursor for synthesizing more complex organosilicon molecules and materials through substitution reactions. This reactivity allows for the attachment of (bromomethyl)silanes to other molecular scaffolds, creating intricate and functionally diverse organosilicon structures.

Precursors for Energetic Organo-Silicon Materials

The field of energetic materials has seen growing interest in incorporating silicon into molecular frameworks to enhance performance characteristics such as density and thermal stability. (Bromomethyl)silanes are key precursors for the synthesis of energetic organosilicon compounds. uni-muenchen.de

A common synthetic route involves the nucleophilic substitution of the bromide in a (bromomethyl)silane with an energy-rich anionic group. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding (azidomethyl)silane. The azido (B1232118) group is a well-known energetic functional group, and its incorporation leads to materials with high energy content. Similarly, reaction with silver nitrate (B79036) (AgNO₃) can produce (nitratomethyl)silane derivatives. These nitrate esters are also potent energetic materials, although they tend to be highly sensitive. uni-muenchen.de Research has shown that phenyl- and oxo-substituted nitratomethylsilanes decompose more readily than their methyl-substituted counterparts. uni-muenchen.de

The table below details energetic functional groups that can be introduced starting from (bromomethyl)silanes.

PrecursorReagentEnergetic Functional GroupProduct ClassReference
R₃SiCH₂BrSodium Azide (NaN₃)Azide (-N₃)(Azidomethyl)silane uni-muenchen.de
R₃SiCH₂BrSilver Nitrate (AgNO₃)Nitrate Ester (-ONO₂)(Nitratomethyl)silane uni-muenchen.de

(Bromomethyl)silanes in Polymer Science and Engineering

In polymer chemistry, (bromomethyl)silanes function as valuable monomers for creating organosilicon polymers and copolymers with tailored properties.

Monomers for the Synthesis of Organosilicon Polymers and Copolymers

Organosilicon polymers, such as polysiloxanes, polycarbosilanes, and polysilazanes, exhibit a unique combination of properties including high thermal stability, chemical resistance, and flexibility. dokumen.pubwiley-vch.de Functional monomers like (bromomethyl)silanes are essential for synthesizing polymers with specific functionalities and for creating copolymers that bridge the properties of different polymer classes. rsc.org

The reactive bromomethyl group can participate in various polymerization reactions. It can be converted into other functional groups, such as vinyl or acrylic moieties, which can then undergo radical or other forms of polymerization. For instance, the copolymerization of vinylsilanes with traditional organic vinyl monomers results in copolymers with enhanced thermal stability and elasticity. mcmaster.ca

Additionally, the C-Br bond can be used directly in polycondensation reactions. For example, reaction with a difunctional nucleophile can lead to the formation of a polymer backbone incorporating the silylmethyl unit. This approach allows for the precise insertion of organosilicon character into a polymer chain, modifying its bulk properties for applications ranging from gas separation membranes to advanced ceramics. researchgate.netresearchgate.net

Polymer Modification Strategies for Enhanced Properties

Post-polymerization modification is a powerful strategy to introduce new functionalities into existing polymers, thereby creating materials with enhanced or entirely new properties. researchgate.net (Bromomethyl)silanes are particularly effective reagents in this context, primarily through grafting reactions where they are covalently bonded onto a polymer backbone. emu.edu.tr The key to this strategy is the reactivity of the bromomethyl group (-CH₂Br), which can undergo nucleophilic substitution reactions with suitable functional groups present on a precursor polymer.

This "grafting to" approach allows for the introduction of silyl groups onto a wide range of polymer architectures. For instance, polymers containing amine (-NH₂) or hydroxyl (-OH) groups can be readily modified. The nucleophilic nitrogen or oxygen atoms on the polymer chain attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a stable carbon-nitrogen or carbon-oxygen bond, respectively. This process effectively tethers the silane moiety to the polymer.

The incorporation of silane groups can significantly alter the polymer's characteristics. For example, it can:

Improve Thermal Stability: The introduction of silicon-oxygen linkages can enhance the thermal resistance of the parent polymer.

Enhance Adhesion: The silane can later act as a coupling agent to improve adhesion to inorganic substrates.

Enable Crosslinking: Silane-grafted polymers can be crosslinked through moisture-curing mechanisms, where the alkoxy groups on the silicon atom hydrolyze to form silanols, which then condense to create a durable siloxane (Si-O-Si) network. specialchem.com This transforms a thermoplastic material into a thermoset with improved mechanical strength and chemical resistance. specialchem.com

Initiators for Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a premier technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. mdpi.com (Bromomethyl)silane derivatives are instrumental as initiators for a specific variant of this method known as surface-initiated ATRP (SI-ATRP).

In this process, the silane is first immobilized on a substrate surface, such as silica (B1680970) or other metal oxides. This is achieved through the reaction of the silane's hydrolyzable groups (e.g., triethoxysilyl) with the surface hydroxyl groups, forming stable covalent siloxane bonds. utwente.nl This step leaves the bromomethyl group tethered to the surface but oriented away from it.

This immobilized bromomethyl group serves as the initiation site for polymerization. In the presence of a transition metal catalyst (typically a copper complex) and a monomer, the carbon-bromine bond is reversibly cleaved to generate a radical, which then propagates by adding monomer units. This allows for the growth of polymer chains directly from the surface, creating a dense layer of end-grafted polymers known as a "polymer brush." utwente.nl The use of (bromomethyl)silane-based initiators is a foundational strategy for creating functional surfaces with precisely controlled polymer coatings for applications in lubrication, biocompatibility, and sensor technology. For example, chloro(dimethyl)-(4-chloromethylphenylethyl)silane has been synthesized specifically to act as a blocking agent and initiator for creating polydiethylsiloxane-based copolymers. ineosopen.org

(Bromomethyl)silanes in Surface Science and Material Functionalization

The ability of (bromomethyl)silanes to act as molecular bridges between inorganic and organic materials makes them invaluable in surface science. By chemically modifying the surfaces of substrates and nanomaterials, these silanes can fundamentally alter the interfacial properties, leading to materials with tailored performance for advanced applications.

Surface Modification of Inorganic Substrates and Nanomaterials (e.g., Silica, Ceramics)

The modification is typically carried out by immersing the substrate in a solution of the silane. The hydrolyzable groups on the silicon atom (e.g., alkoxy or chloro groups) react with the surface hydroxyls to form highly stable siloxane (Si-O-Substrate) bonds. This creates a robust, chemically-bonded organic monolayer on the inorganic surface. The rest of the molecule, containing the reactive bromomethyl group, is oriented outwards, presenting a new chemical functionality on the surface. This approach has been successfully used to graft polymer chains onto silica nanoparticles and other nano-objects. mdpi.com

Mechanistic Understanding of Silane Coupling Agent Action at Interfaces

The efficacy of (bromomethyl)silanes as coupling agents stems from their bifunctional molecular structure, which allows them to form a durable bridge between two dissimilar materials. osti.gov The mechanism of action at an inorganic interface is generally understood to occur in a series of steps:

Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) attached to the silicon atom first react with water molecules present in the solvent or adsorbed on the substrate surface. This hydrolysis step replaces the alkoxy groups with reactive silanol (B1196071) groups (Si-OH). mdpi.com

Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxane (Si-O-Si) structures. mdpi.com

Hydrogen Bonding: The silanol groups of the silane (or its oligomer) form hydrogen bonds with the hydroxyl groups on the surface of the inorganic substrate.

Covalent Bond Formation: With heating or drying, a final condensation reaction occurs between the silane's silanol groups and the substrate's hydroxyl groups. This eliminates a water molecule and forms a highly stable, covalent Si-O-Substrate linkage, anchoring the coupling agent to the surface. mdpi.com

Tailoring of Surface Properties (e.g., Hydrophobicity, Surface Energy, Adhesion)

Modifying a surface with (bromomethyl)silane leads to profound changes in its physical and chemical properties. The primary benefits include enhanced adhesion and the ability to create reactive surfaces for further functionalization.

Adhesion Promotion: The most significant impact of using (bromomethyl)silane as a coupling agent is the vast improvement in adhesion between an inorganic substrate and a polymer resin. cnrs.fr The silane acts as a true molecular bridge, covalently bonded to both the inorganic surface and the organic matrix. This chemical linkage is far stronger than the weaker van der Waals forces that govern adhesion on untreated surfaces. The application of a silane coupling agent has been shown to significantly improve the shear bond strength of resin luting agents to CAD/CAM composite materials, especially after long-term stress like thermal cycling. nih.gov In some cases, adhesion strength enhancements of over 200% have been observed. mdpi.com

Development of Hybrid Organic-Inorganic Composite Materials

Silane, (bromomethyl)-, and its analogs are pivotal in the development of advanced hybrid organic-inorganic composite materials. These materials synergistically combine the advantageous properties of both organic polymers (e.g., flexibility, processability, and functionality) and inorganic components (e.g., rigidity, thermal stability, and strength). mdpi.comnih.gov The unique bifunctional nature of (bromomethyl)silane, possessing both a hydrolyzable silane group and a reactive bromomethyl group, allows it to act as a molecular bridge, covalently linking these two dissimilar phases. researchgate.netspecialchem.com This covalent integration overcomes the challenges of incompatibility and weak interfacial adhesion that often limit the performance of conventional composites. bohrium.com

The primary mechanism involves a two-part process. First, the silane end of the molecule undergoes hydrolysis and condensation reactions to form strong, stable siloxane bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic substrates like silica, glass fibers, or metal oxides. researchgate.netnumberanalytics.com This effectively anchors the molecule to the inorganic filler. Subsequently, the bromomethyl group serves as a highly versatile reactive site for attaching or growing the organic matrix. This can be achieved through various chemical pathways, including nucleophilic substitution reactions or by initiating controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comuc.edu This "grafting-from" approach allows for the growth of well-defined polymer chains directly from the inorganic surface, leading to a high graft density and a robust interface. uc.edu

The impact of such surface functionalization on the properties of the material is significant. For instance, modifying mesoporous silica can alter its structural characteristics, which is critical for applications in catalysis, separation, and adsorption.

Table 1: Impact of Chloromethyl-Silane Functionalization and Subsequent Modification on Mesoporous Silica Structure researchgate.net
MaterialSpecific Surface Area (BET, m²/g)Total Pore Volume (cm³/g)Mesopore Diameter (nm)
Silica with 3.0 mmol CMTMS (Chloro-functionalized)5660.3473.69
Silica with 3.0 mmol CMTMS (Post-modification to Azido)5130.6506.74
Silica with 6.0 mmol CMTMS (Chloro-functionalized)4450.3253.70
Silica with 6.0 mmol CMTMS (Post-modification to Azido)5630.7687.33

Data adapted from studies on chloromethyl-trimethoxysilane (CMTMS), an analog of (bromomethyl)silane, demonstrating the principle of halomethyl-silane utility in modifying material properties. researchgate.net

The data in Table 1 clearly show that the chemical transformation of the halomethyl group, in this case to an azido group, leads to a significant increase in the mesopore diameter and total pore volume, while the specific surface area also changes. researchgate.net This tunability is essential for designing materials with specific performance characteristics. By acting as a robust coupling agent, (bromomethyl)silane and its analogs are instrumental in producing composites with enhanced mechanical strength, thermal stability, and tailored functionality for a wide array of advanced applications. specialchem.comgoogle.com

Theoretical and Computational Investigations of Bromomethyl Silanes

Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis

Quantum chemical calculations are crucial for determining the three-dimensional structures and conformational preferences of (bromomethyl)silanes. By solving the Schrödinger equation for a given molecule, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, studies on related halomethylsilanes have utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate their conformational landscapes. nih.govmemphis.edu Research on compounds such as bromomethyl dimethyl silane (B1218182) has revealed the existence of different conformers, such as anti and gauche forms, in the vapor and liquid states. researchgate.net Vibrational spectroscopy, in conjunction with ab initio calculations, has been employed to study the conformational equilibria of these molecules. researchgate.net For example, temperature-dependent Raman spectroscopy can be used to determine the enthalpy difference between conformers. researchgate.net

In a study on chloromethyl dimethyl fluorosilane, it was found that the gauche conformer was lower in energy and the only one present in the crystal, while in argon and nitrogen matrices, the anti conformer had a lower energy. researchgate.net Such detailed conformational analysis is vital for understanding the reactivity and physical properties of these compounds.

Table 1: Representative Calculated Structural Parameters for Halogenated Silanes

CompoundMethodParameterCalculated Value
(Bromodifluoromethyl)trimethylsilane (B180072)X-raySi1-C1 Bond Length1.912(16) Å
(Bromodifluoromethyl)trimethylsilaneX-rayBr1-C1 Bond Length1.965(17) Å
(Bromodifluoromethyl)trimethylsilaneX-raySi1-C1-Br1 Bond Angle113.5(6)°
2-{[methyl(diphenyl)silyl]methyl}-1H-isoindole-1,3(2H)-dioneB3LYP/6-311++G(**)-Conformational landscape explored

This table is illustrative and compiles data from various computational studies on related compounds to highlight the type of information obtained. nih.govcas.cn

Computational Modeling and Simulation of Reaction Mechanisms

For example, DFT calculations have been used to study the mechanism of the reaction between (bromodifluoromethyl)trimethylsilane and hexamethylphosphoramide (B148902) (HMPA). cas.cn These calculations showed that HMPA acts as a Lewis base, significantly lowering the transition state energy for the generation of difluorocarbene. cas.cn Similarly, computational studies have supported the proposed mechanisms in phosphine-catalyzed domino reactions of 2-(bromomethyl)acrylates, where the computed enthalpy changes were consistent with a reaction occurring at room temperature. acs.org

The simulation of reaction mechanisms also extends to understanding the role of catalysts and solvents. nih.govnih.gov For instance, in the context of cross-coupling reactions, computational models have been used to investigate the complex interplay of various factors, including the ligand, photocatalyst, and substrate. nih.govcore.ac.uk

Table 2: Calculated Energetic Data for a Reaction Intermediate

SystemMethodParameterCalculated Value (kcal/mol)
(Bromodifluoromethyl)trimethylsilane + HMPAPBE0/6-311+G(d,p)Gibbs Free Energy of ActivationLowered in presence of HMPA
Phenyl azide (B81097) + 1,2-diboraalleneM06-2X/6-31g(d,p)Activation Barrier (TS1)2.1

This table presents representative data from computational studies to illustrate the insights gained into reaction energetics. cas.cnmdpi.com

Electronic Structure Analysis and Prediction of Reactivity

The electronic structure of a molecule governs its reactivity. nih.gov Computational methods provide a detailed picture of the electron distribution, molecular orbitals, and other electronic properties of (bromomethyl)silanes.

Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents. For instance, the energy and shape of the LUMO can indicate the most likely site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov This analysis can reveal hyperconjugative interactions that contribute to the stability of certain conformations or reactive intermediates. nih.gov For example, NBO analysis has been used to demonstrate changes in electron density distribution upon methylation in N-acylhydrazone derivatives, which correlated well with experimental NMR chemical shifts. nih.gov

Table 3: Illustrative Electronic Properties from Computational Analysis

Molecule/SystemMethodPropertyFinding
2-amino-5-bromo-6-methyl-4-pyrimidinolDFT/B3LYPHOMO-LUMO GapIndicates charge transfer within the molecule. nih.gov
Stabilized α-boryl carbanionsDFTElectronic StructureDescribed as borata-alkene species with C-B π interactions. nih.gov

This table provides examples of how electronic structure analysis is applied to understand molecular properties. nih.govnih.gov

Thermodynamic and Kinetic Studies via Computational Chemistry Methods

Computational chemistry provides a robust framework for determining the thermodynamic and kinetic parameters of reactions involving (bromomethyl)silanes. rsc.orgawi.de These calculations can predict reaction enthalpies, entropies, and Gibbs free energies, which are essential for understanding reaction spontaneity and equilibrium. umn.edu

Kinetic studies involve the calculation of activation energies, which determine the rate of a reaction. rsc.org Transition state theory is commonly used in conjunction with quantum chemical calculations to estimate rate constants. nsf.gov For instance, kinetic studies of the reactions of bromine atoms with methylsilane and dimethylsilane (B7800572) have been complemented by ab initio calculations to characterize the silanes and corresponding silyl (B83357) radicals. rsc.org

These computational studies are not limited to gas-phase reactions. By incorporating solvent models, it is possible to simulate reactions in solution and understand the role of the solvent in influencing both the thermodynamics and kinetics of the process. acs.org

Table 4: Example of Calculated Thermodynamic and Kinetic Data

ReactionMethodParameterValue
Br + CH₃SiH₃Flash photolysis/Time-resolved atomic resonance spectroscopyActivation Energy19.7 ± 0.5 kJ mol⁻¹ rsc.org
Br + (CH₃)₂SiH₂Flash photolysis/Time-resolved atomic resonance spectroscopyActivation Energy21.6 ± 0.7 kJ mol⁻¹ rsc.org
N-(silylmethyl)acetamides isomerizationB3PW91/6-311G(d,p)ΔG (298 K)Varies with substituents

This table showcases the type of quantitative data that can be obtained from computational thermodynamic and kinetic studies. rsc.orgacs.org

Q & A

Q. What are the established synthesis routes for silane, (bromomethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of methylsilane derivatives or substitution reactions with bromomethylating agents. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring reaction progress via GC-MS or <sup>1</sup>H NMR to detect intermediates like (bromomethyl)cyclohexane . Purity is enhanced through fractional distillation or recrystallization, with safety protocols for bromine handling .

Q. How should researchers characterize silane, (bromomethyl)- to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Validate bromomethyl (–CH₂Br) signals (δ ~3.3–3.7 ppm for <sup>1</sup>H; δ ~30–35 ppm for <sup>13</sup>C) and silane backbone symmetry.
  • FT-IR : Confirm Si–C and C–Br stretches (600–500 cm⁻¹ and ~550 cm⁻¹, respectively).
  • Elemental Analysis : Verify Br and Si content (±0.3% deviation). Cross-reference with databases like NIST Chemistry WebBook for spectral benchmarks .

Q. What safety protocols are critical when handling silane, (bromomethyl)- in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate or sand; avoid water to prevent exothermic reactions.
  • First Aid : Immediate skin decontamination with soap/water; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for silane, (bromomethyl)- derivatives?

Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects, impurities, or stereochemical variations. Strategies include:

  • Multi-technique validation : Compare GC-MS purity with NMR integration ratios.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict spectral shifts for proposed structures.
  • Isolation of byproducts : Column chromatography or preparative HPLC to separate and identify minor components .

Q. What experimental design principles apply to optimizing silane, (bromomethyl)- in polymer modification reactions?

Methodological Answer:

  • Variable screening : Use factorial design to test silane concentration (0.5–5 wt%), reaction time (1–24 hrs), and curing temperature (25–80°C).
  • Performance metrics : Measure tensile strength (ASTM D638) and water resistance (gravimetric analysis) of modified polymers.
  • Control groups : Compare with unmodified polymers and alternative silanes (e.g., chloromethylsilanes) .

Q. How can mechanistic studies elucidate the reactivity of silane, (bromomethyl)- in cross-coupling reactions?

Methodological Answer:

  • Kinetic profiling : Monitor reaction rates under varying temperatures and catalysts (e.g., Pd vs. Ni).
  • Isotopic labeling : Use deuterated analogs to trace hydrogen transfer pathways.
  • In situ spectroscopy : Employ Raman or <sup>29</sup>Si NMR to detect transient intermediates.
  • Theoretical studies : Map reaction coordinates using software like ORCA to identify transition states .

Data-Driven Research Considerations

Q. What strategies mitigate batch-to-batch variability in silane, (bromomethyl)- synthesis?

Methodological Answer:

  • Process automation : Use Schlenk lines or flow reactors for consistent reagent addition.
  • QC documentation : Record solvent lot numbers, catalyst activity, and ambient humidity (silanes are moisture-sensitive).
  • Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., stirring rate, purification method) .

Q. How can researchers integrate silane, (bromomethyl)- into hybrid materials while maintaining stability?

Methodological Answer:

  • Surface functionalization : Pre-treat substrates (e.g., silica nanoparticles) with plasma or UV/O₃ to enhance silane adhesion.
  • Stability testing : Accelerated aging under UV light or humidity chambers (ASTM G154) to assess degradation pathways.
  • Crosslinking analysis : Use DMA or TGA to evaluate thermal stability and network formation .

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